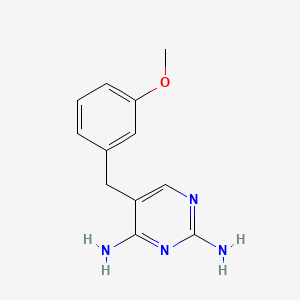

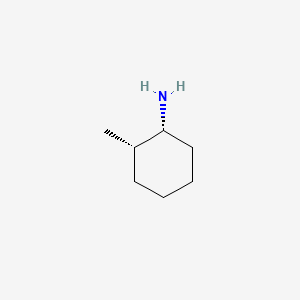

(1R,2S)-2-Methylcyclohexanamine

Übersicht

Beschreibung

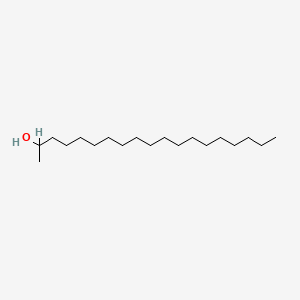

“(1R,2S)-2-Methylcyclohexanamine” is a chiral compound. The (1R,2S) notation indicates the configuration of the chiral centers in the molecule . The “R” and “S” labels are used to describe the absolute configuration of chiral centers .

Molecular Structure Analysis

The molecular structure of “this compound” would be determined by the arrangement of atoms and the configuration of its chiral centers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .

Wissenschaftliche Forschungsanwendungen

1. Analytical Characterization and Identification

(1R,2S)-2-Methylcyclohexanamine, along with similar compounds, has been studied for analytical characterization. Techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are employed for identifying and characterizing such compounds in biological matrices like blood and urine (De Paoli et al., 2013).

2. Synthesis and Chemical Analysis

Research includes the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, which are relevant for understanding the structural properties and potential applications of this compound (Wallach et al., 2016).

3. Metal Complexes Formation

Studies have been conducted on the formation of metal complexes using derivatives of cyclohexane, including this compound. These complexes are relevant in the field of inorganic chemistry for understanding ligand-metal interactions and the properties of these complexes (Saito & Kidani, 1983).

4. Stereochemistry and Pharmacology

Research into the stereochemistry of compounds similar to this compound is significant in understanding their pharmacological properties and receptor interactions (de Costa et al., 1989).

5. Isolation and Purification Techniques

Techniques for isolating specific enantiomers from mixtures containing this compound are crucial for obtaining pure compounds for research and potential applications (Furegati & Nocito, 2017).

6. Muscarinic Receptor Binding

Studies on the binding pattern of stereoisomers related to this compound at muscarinic receptors have implications in medicinal chemistry and drug development (Barbier et al., 1995).

7. Enantioselective Binding to Receptors

Investigations into N-substituted derivatives of this compound reveal insights into enantioselective binding to receptors, contributing to the understanding of ligand-receptor interactions (Radesca et al., 1991).

Wirkmechanismus

Target of Action

Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium are known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the enzyme’s function .

Biochemical Pathways

Related compounds have been shown to affect the metabolism of neurotransmitters, potentially influencing mood and behavior .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and metabolized in the body .

Result of Action

If it acts similarly to related compounds, it may influence neurotransmitter levels, potentially affecting mood and behavior .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,2S)-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUISMYEFPANSS-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79389-37-0 | |

| Record name | 2-Methylcyclohexylamine, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OZI4NZZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[[4-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B1595896.png)

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B1595897.png)